molecular formula C14H11N3O4 B051540 7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 120101-66-8

7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B051540
M. Wt: 285.25 g/mol
InChI Key: BVXQKNPVJURLCC-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridin-2-yl and benzo[b][1,4]oxazin-3(4H)-one, which are both well-known structures in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

A catalyst-free synthesis method has been reported for the synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates, which might be related to the synthesis of the compound . This method utilizes easily accessible N-hetaryl ureas and alcohols .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related nitro pyrido- and dipyrido[1,4]oxazines involves the reaction of 2-chloro-3,5-dinitropyridine with various o-aminophenols, followed by intramolecular substitution of the nitro group. This process leads to the formation of new heterocyclic systems, including the target compound, showcasing the versatility of nitro derivatives in generating novel molecular structures (Bastrakov et al., 2016).

Biological and Medicinal Applications

Compounds derived from 7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit significant biological activities. For instance, derivatives have been studied for their DNA-PK inhibition and anti-platelet activity. Among these, certain compounds demonstrated potent inhibitory effects on collagen-induced platelet aggregation and moderate to low DNA-PK inhibitory activity, indicating potential therapeutic applications in diseases related to platelet aggregation and DNA repair mechanisms (Ihmaid et al., 2012).

Antimicrobial Applications

Novel compounds incorporating the oxazine and pyridine scaffolds have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Some of these compounds have shown significant activity, highlighting the potential of these molecules as bases for developing new antimicrobial agents (Desai et al., 2017).

Herbicidal Activity

Derivatives of the compound have also been investigated for their herbicidal activity. The synthesis and evaluation of these derivatives aim at discovering new herbicides with high efficacy, broad-spectrum activity, and safety for crops. Preliminary bioassays indicate that some derivatives possess commercial levels of herbicidal activity, comparable to established protox-inhibiting herbicides, signifying their potential use in agriculture (Huang et al., 2005).

properties

IUPAC Name

7-nitro-4-(pyridin-2-ylmethyl)-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-14-9-21-13-7-11(17(19)20)4-5-12(13)16(14)8-10-3-1-2-6-15-10/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXQKNPVJURLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=C(C=C2)[N+](=O)[O-])CC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560130
Record name 7-Nitro-4-[(pyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS RN

120101-66-8
Record name 7-Nitro-4-[(pyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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